![molecular formula C15H10BrN B1437780 1-(3-Bromophenyl)isoquinoline CAS No. 936498-09-8](/img/structure/B1437780.png)
1-(3-Bromophenyl)isoquinoline
Overview
Description
1-(3-Bromophenyl)isoquinoline is a chemical compound with the molecular formula C15H10BrN. It has an average mass of 284.151 Da and a monoisotopic mass of 282.999664 Da .
Synthesis Analysis
The synthesis of isoquinoline compounds has been widely studied. The most common method for the synthesis of isoquinoline is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)isoquinoline consists of a benzene ring fused to a pyridine ring . This structure is similar to that of quinoline, but the nitrogen atom’s location differs in the two molecules .Chemical Reactions Analysis
The main metabolic pathways of 1-(3-Bromophenyl)isoquinoline appear to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .Physical And Chemical Properties Analysis
1-(3-Bromophenyl)isoquinoline has a density of 1.4±0.1 g/cm3, a boiling point of 383.6±22.0 °C at 760 mmHg, and a flash point of 185.8±22.3 °C . It has a molar refractivity of 74.5±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 198.2±3.0 cm3 .Scientific Research Applications
Synthetic Applications in Alkaloid Derivatives : Isoquinoline alkaloids, a class of compounds including 1-(3-Bromophenyl)isoquinoline, have shown significant roles in curing various diseases. A study by Azamatov et al. (2023) highlights the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, showcasing their local anesthetic activity and acute toxicity, emphasizing their potential as drug candidates after further investigation and modifications (Azamatov et al., 2023).
Use in Palladium-Catalyzed Synthesis : Fan et al. (2015) describe an efficient synthesis method for pyrazolo[5,1-a]isoquinolines through palladium-catalyzed coupling and hydroamination, using compounds such as 1-(3-Bromophenyl)isoquinoline as starting materials. This methodology offers a versatile route for the construction of complex heterocyclic structures (Fan et al., 2015).
Formation of Tetracyclic Isoquinoline Derivatives : Roydhouse and Walton (2007) explored the formation of a tetracyclic isoquinoline derivative through a domino rearrangement sequence, using 1-(3-Bromophenyl)isoquinoline derivatives. This study contributes to the understanding of complex molecular rearrangements and the synthesis of novel isoquinoline structures (Roydhouse & Walton, 2007).
Synthesis of Isoquinoline Derivatives for Potential Antitumor Applications : Von Nussbaum et al. (1999) reported the synthesis of various 1-(2-aminophenyl)isoquinoline derivatives, which were used as ligands in the synthesis of oligocyclic platinum(II) complexes. These complexes showed promising in vitro cytotoxicity, suggesting potential antitumor applications (Von Nussbaum et al., 1999).
Nucleotide Pyrophosphatase Inhibitors : Ausekle et al. (2016) synthesized various N-fused isoquinoline derivatives, including those derived from 1-(3-Bromophenyl)isoquinoline, as potent inhibitors of human nucleotide pyrophosphatase/phosphodiesterase 1 and 3. This study highlights the potential of isoquinoline derivatives in medicinal chemistry (Ausekle et al., 2016).
Molecular Structure Analysis : The study by Achiwawanich et al. (2010) focused on the molecular structure of 1-(3-Bromophenyl)isoquinoline derivatives, providing insights into the crystal packing and intermolecular interactions of these compounds (Achiwawanich et al., 2010).
Future Directions
Tetrahydroisoquinolines, such as 1-(3-Bromophenyl)isoquinoline, have been widely investigated for the treatment of arrhythmias . Future studies may focus on the absorption and metabolism of this compound in vitro and in vivo, which will provide guidance for future in-depth studies on this compound .
Mechanism of Action
Target of Action
1-(3-Bromophenyl)isoquinoline is a synthetic tetrahydroisoquinoline . It is known to target mitogen-activated protein kinase 10 . This kinase plays a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Mode of Action
This interaction can result in alterations in the signal transduction pathways regulated by the kinase .
Biochemical Pathways
1-(3-Bromophenyl)isoquinoline likely affects the MAPK signaling pathway, given its target. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . .
Pharmacokinetics
The pharmacokinetic properties of 1-(3-Bromophenyl)isoquinoline have been studied in rats . After oral administration, the compound was quickly absorbed into the blood circulatory system, reaching a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL at 1.00 ± 0.45 h . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These metabolic pathways can impact the compound’s bioavailability.
Result of Action
Given its target, it is likely that the compound affects cell growth, differentiation, and apoptosis
properties
IUPAC Name |
1-(3-bromophenyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERDQHZXYBPTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307465 | |
Record name | 1-(3-Bromophenyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936498-09-8 | |
Record name | 1-(3-Bromophenyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936498-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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